molecular formula C12H8ClNO3 B6390397 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261994-04-0

5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6390397
CAS No.: 1261994-04-0
M. Wt: 249.65 g/mol
InChI Key: XKGPEKZPGNMYEA-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a chlorohydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2-Chloro-5-oxophenyl)pyridine-3-carboxylic acid, while reduction of the carboxylic acid group can produce 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-methanol.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-2-1-9(15)4-10(11)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGPEKZPGNMYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687691
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-04-0
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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